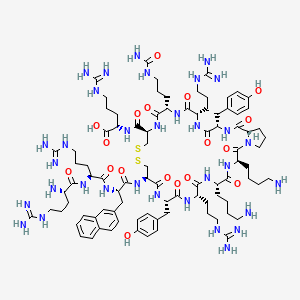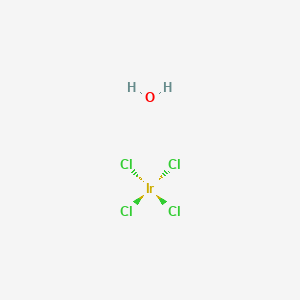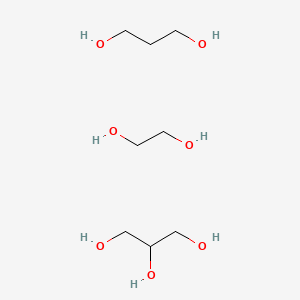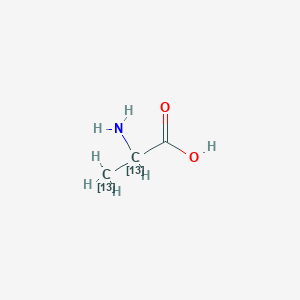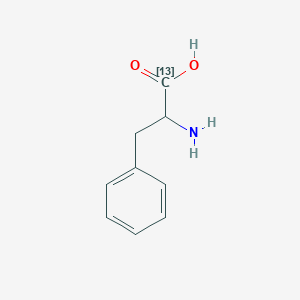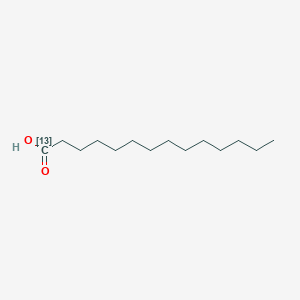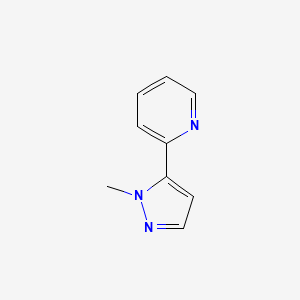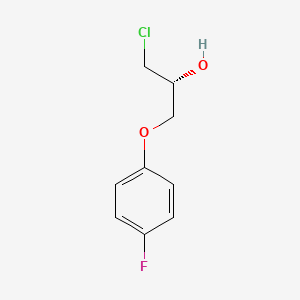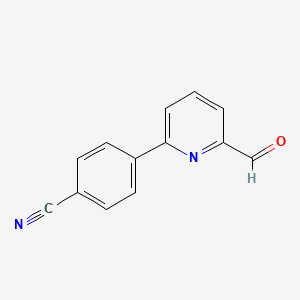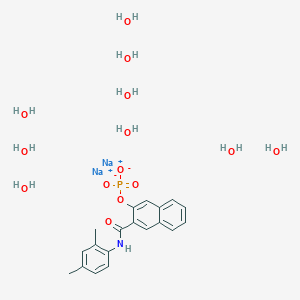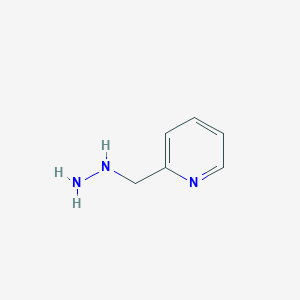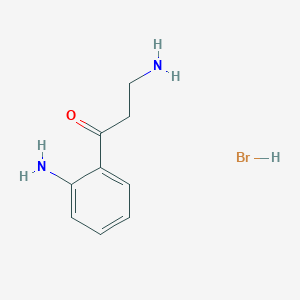
犬尿氨二氢溴化物
描述
Kynuramine dihydrobromide is a chemical compound with the empirical formula C9H12N2O · 2HBr. It is a derivative of kynuramine, a biogenic amine that plays a significant role in various biochemical processes. Kynuramine dihydrobromide is primarily used as a substrate in the study of monoamine oxidase (MAO) activity, which is crucial for understanding the metabolism of neurotransmitters and the development of MAO inhibitors.
科学研究应用
Kynuramine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the kinetics and inhibition of monoamine oxidase enzymes.
Biology: Helps in understanding the metabolic pathways of biogenic amines and their role in cellular processes.
Medicine: Plays a crucial role in the development of MAO inhibitors, which are used as antidepressants and neuroprotective agents.
Industry: Utilized in the production of various biochemical assays and diagnostic tools.
作用机制
Target of Action
Kynuramine dihydrobromide primarily targets Monoamine Oxidase (MAO) enzymes, specifically MAO A and MAO B . These enzymes play a crucial role in the oxidative deamination of biogenic amines, neurotransmitters, and xenobiotic amines, contributing to the regulation of these active substances in mammalian organisms .
Mode of Action
Kynuramine dihydrobromide acts as a fluorescent substrate for plasma amine oxidase . It interacts with its targets (MAO A and B) through a process of oxidative deamination . This interaction results in the production of hydrogen peroxide (H2O2) and aldehydes, which are risk factors for oxidative injury .
Biochemical Pathways
The compound is involved in the kynurenine pathway , which is responsible for the metabolism of the essential amino acid tryptophan . The kynurenine pathway can be grouped into three separate branches. The first one is involved in the initiation of tryptophan metabolism and kynurenine production. Once kynurenine is produced, it can enter two other branches of the kynurenine pathway, leading to the formation of xanthurenic acid (XaA) and/or kynurenic acid (KA) .
Pharmacokinetics
The end product of this metabolism is the formation of fluorescence detectable 4-hydroxyquinoline (4-HQ), which can be measured in a fluorescence spectrophotometer at 380 nm .
Result of Action
Kynuramine dihydrobromide has been shown to inhibit both presynaptic and postsynaptic α-adrenoceptors in vitro . It has also been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries . In vivo, it has been observed to facilitate lordosis behavior in estrogen-primed ovariectomized rats and increase heart rate and blood pressure in rats .
准备方法
Synthetic Routes and Reaction Conditions: Kynuramine dihydrobromide can be synthesized through the reaction of kynuramine with hydrobromic acid. The process involves the following steps:
- Dissolution of kynuramine in an appropriate solvent such as ethanol.
- Addition of hydrobromic acid to the solution.
- Crystallization of the product by cooling the reaction mixture.
- Filtration and drying of the crystalline kynuramine dihydrobromide.
Industrial Production Methods: Industrial production of kynuramine dihydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced crystallization and purification techniques.
化学反应分析
Types of Reactions: Kynuramine dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by monoamine oxidase enzymes, kynuramine is oxidized to produce 4-hydroxyquinoline.
Deamination: The enzymatic deamination of kynuramine results in the formation of an aldehyde intermediate.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase A and B are the primary enzymes involved. The reaction conditions typically include a buffered aqueous solution at physiological pH.
Deamination: This reaction also involves monoamine oxidase enzymes under similar conditions.
Major Products:
4-Hydroxyquinoline: Formed as a major product during the oxidation of kynuramine by monoamine oxidase.
相似化合物的比较
Serotonin: Another substrate for monoamine oxidase, involved in neurotransmitter metabolism.
Dopamine: Also metabolized by monoamine oxidase, playing a key role in neurological functions.
Phenylethylamine: A substrate for MAO B, used in similar biochemical studies.
Uniqueness: Kynuramine dihydrobromide is unique due to its specific interaction with both MAO A and MAO B, making it a versatile tool for studying the kinetics and inhibition of these enzymes. Its ability to produce 4-hydroxyquinoline as a measurable product further enhances its utility in biochemical assays.
属性
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVVZSYBUIDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585195 | |
| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304-47-2 | |
| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


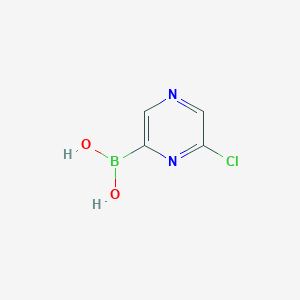
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
